

Toxicological Assessment of 2-Ethyl-3-methylpyrazine: A Technical Guide

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Compound of Interest

Compound Name: **2-Ethyl-3-methylpyrazine**

Cat. No.: **B101031**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological assessment of **2-Ethyl-3-methylpyrazine** (CAS No. 15707-23-0), a volatile organic compound used as a flavoring agent and fragrance ingredient. This document summarizes available quantitative toxicity data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows. The assessment is based on a thorough review of existing literature and safety evaluations, including data from in vitro and in vivo studies, as well as read-across approaches with structurally similar pyrazine derivatives. The information presented is intended to support safety and risk assessment for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2-Ethyl-3-methylpyrazine is a colorless to pale yellow liquid with a characteristic nutty, roasted, and potato-like odor. Its key chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	15707-23-0	
Molecular Formula	C ₇ H ₁₀ N ₂	
Molecular Weight	122.17 g/mol	
Boiling Point	176-177 °C	
Density	0.982 - 0.992 g/cm ³ at 20 °C	
Solubility	Soluble in water and organic solvents	

Toxicological Data

The toxicological profile of **2-Ethyl-3-methylpyrazine** has been evaluated for various endpoints. A summary of the key quantitative data is presented in the following tables. Much of the assessment relies on the Threshold of Toxicological Concern (TTC) and read-across from structurally similar compounds due to the limited availability of data on the specific substance.

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	600 mg/kg bw	
LD ₅₀ (read-across from 2-ethyl-3,(5 or 6)-dimethylpyrazine)	Rat	Oral	460 mg/kg bw	[1][2]

Repeated Dose and Reproductive Toxicity

Due to the lack of specific repeated-dose studies on **2-Ethyl-3-methylpyrazine**, the Threshold of Toxicological Concern (TTC) approach has been applied for risk assessment.[3]

Endpoint	Cramer Class	TTC Value
Repeated Dose Toxicity	II	0.009 mg/kg/day
Reproductive Toxicity	II	0.009 mg/kg/day
Local Respiratory Toxicity	II	0.47 mg/day

A 90-day oral toxicity study on the read-across compound 2-ethyl-3,(5 or 6)-dimethylpyrazine in rats established the following No-Observed-Adverse-Effect Levels (NOAELs):[2]

Species	NOAEL (male)	NOAEL (female)
Rat	17 mg/kg/day	18 mg/kg/day

Genotoxicity

2-Ethyl-3-methylpyrazine is not considered to be genotoxic based on in vitro data and read-across from 2,3,5-trimethylpyrazine.[3]

Assay	Cell Line	Metabolic Activation	Result
BlueScreen Assay	Human-derived TK6 cells	With and without S9	Negative
In Vitro Micronucleus Test (read-across from 2,3,5-trimethylpyrazine)	Not specified	With and without S9	Non-clastogenic

Skin Sensitization

Based on a weight of evidence approach including in vitro data, **2-Ethyl-3-methylpyrazine** is not considered to be a skin sensitizer.[3][4]

Assay	Principle	Result
Direct Peptide Reactivity Assay (DPRA)	Measures peptide reactivity	Negative
KeratinoSens™	Measures activation of the Keap1-Nrf2-ARE pathway	Negative
human Cell Line Activation Test (h-CLAT)	Measures expression of CD86 and CD54	Negative

Phototoxicity

2-Ethyl-3-methylpyrazine is not expected to be photoirritating.[\[3\]](#)

Experimental Protocols

This section provides an overview of the methodologies for key toxicological experiments relevant to the assessment of **2-Ethyl-3-methylpyrazine**.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity of **2-Ethyl-3-methylpyrazine** is determined using the Acute Toxic Class Method (OECD Guideline 423).

- Test Animals: Healthy, young adult rats of a single sex (typically females).
- Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They are provided with standard laboratory diet and water ad libitum, with a brief fasting period before dosing.
- Dose Administration: The test substance is administered orally by gavage in a single dose. The dose volume is kept to a minimum.
- Procedure: A stepwise procedure is used with 3 animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the first step (mortality or survival) determines the next dose level.

- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

In Vitro Genotoxicity: BlueScreen™ Assay

The BlueScreen™ assay is a high-throughput screening assay for the assessment of genotoxicity.

- Cell Line: A human-derived, p53-competent TK6 cell line engineered with a Gaussia luciferase (GLuc) reporter system linked to the GADD45a gene promoter.
- Principle: Genotoxic agents induce the GADD45a gene, leading to the expression of GLuc, which is secreted into the cell culture medium. The amount of GLuc is quantified by a luminescence reaction.
- Procedure:
 - Cells are seeded into 96-well plates.
 - The test substance is added at various concentrations, with and without an exogenous metabolic activation system (S9 fraction from rat liver).
 - Plates are incubated for a defined period (e.g., 24 or 48 hours).
 - A substrate for GLuc is added, and the resulting luminescence is measured.
 - Cell viability is assessed concurrently using a cytotoxicity assay.
- Data Analysis: A significant, dose-dependent increase in luminescence, in the absence of significant cytotoxicity, indicates a positive genotoxic response.

In Vitro Skin Sensitization

A battery of in vitro tests is used to assess the skin sensitization potential by addressing key events in the Adverse Outcome Pathway (AOP).

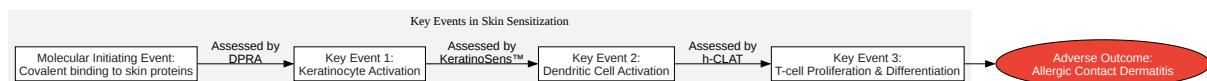
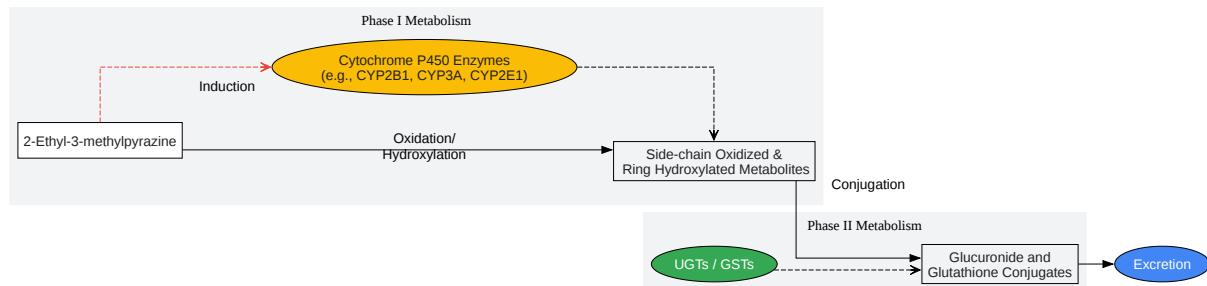
- Principle: This in chemico assay assesses the molecular initiating event of skin sensitization by measuring the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.
- Procedure:
 - The test chemical is incubated with synthetic cysteine- and lysine-containing peptides for 24 hours.
 - The concentration of the remaining, unreacted peptides is quantified by High-Performance Liquid Chromatography (HPLC).
- Data Analysis: The percentage of peptide depletion is calculated. Based on the mean depletion of both peptides, the substance is categorized into reactivity classes (low, moderate, high, or minimal reactivity).
- Principle: This cell-based reporter gene assay addresses the second key event in the skin sensitization AOP, which is keratinocyte activation. It measures the activation of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.
- Cell Line: An immortalized human keratinocyte cell line (HaCaT) stably transfected with a luciferase gene under the control of an ARE element.
- Procedure:
 - Cells are exposed to the test substance at various concentrations for 48 hours.
 - Cell viability is determined using a cytotoxicity assay (e.g., MTT).
 - Luciferase activity is measured by adding a substrate and quantifying the resulting luminescence.
- Data Analysis: A substance is classified as a sensitizer if it induces a statistically significant and dose-dependent increase in luciferase expression above a certain threshold (typically 1.5-fold) at concentrations that are not cytotoxic.

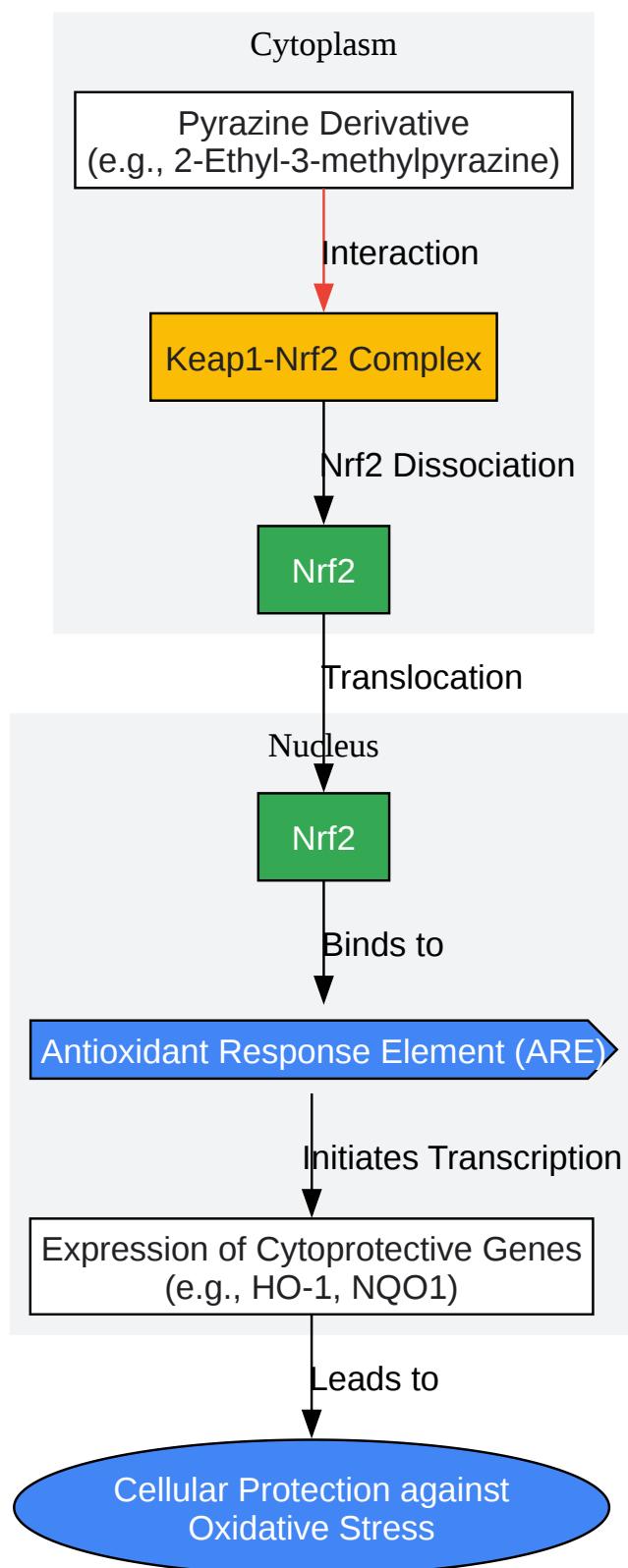
- Principle: This assay addresses the third key event in the skin sensitization AOP, which is the activation of dendritic cells. It measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) following exposure to a test chemical.
- Procedure:
 - THP-1 cells are exposed to the test substance at various concentrations for 24 hours.
 - The expression of CD86 and CD54 on the cell surface is measured by flow cytometry using fluorescently labeled antibodies.
 - Cell viability is assessed to ensure that the observed changes are not due to cytotoxicity.
- Data Analysis: A substance is classified as a sensitizer if it induces the expression of CD86 and/or CD54 above a defined threshold.

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of 2-Ethyl-3-methylpyrazine

The metabolism of pyrazines, including **2-Ethyl-3-methylpyrazine**, primarily involves Phase I and Phase II reactions. The ethyl and methyl side chains are susceptible to oxidation, and the pyrazine ring can undergo hydroxylation. These reactions are often catalyzed by Cytochrome P450 (CYP) enzymes. The resulting metabolites are then conjugated with glucuronic acid or glutathione for excretion. Some pyrazine derivatives have been shown to induce CYP enzymes, particularly CYP2B1, CYP3A, and CYP2E1.^[5]



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